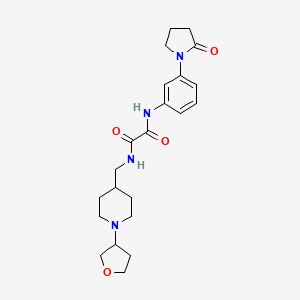

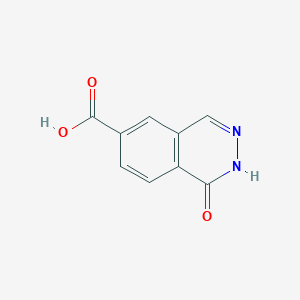

N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The inhibitors of leucine-rich repeat kinase 2 (LRRK2) and its mutants, such as G2019S, have potential utility in Parkinson’s disease treatment .

Synthesis Analysis

The fragment hit-derived pyrrolo [2,3-d]pyrimidines underwent optimization using X-ray structures of LRRK2 kinase domain surrogates, based on checkpoint kinase 1 (CHK1) and a CHK1 10-point mutant .Chemical Reactions Analysis

The optimization of the compound afforded diastereomeric oxolan-3-yl derivatives, which demonstrated a favorable in vitro PK profile .科学的研究の応用

Orexin Receptor Mechanisms

Research has explored the role of orexin (OX) and their receptors (OXR) in various physiological processes, including feeding, arousal, stress, and drug abuse. Compounds targeting OX1R mechanisms, such as SB-649868 and GSK1059865, have been studied for their potential in reducing binge eating in female rats without affecting standard food pellet intake, indicating a significant role of OX1R in binge eating behaviors. This suggests potential applications of these compounds in treating eating disorders with a compulsive component (Piccoli et al., 2012).

Serotonin Receptor Antagonists

The impact of various compounds, including SB-224289, a 5-HT1B receptor antagonist, on extracellular 5-hydroxytryptamine (5-HT) levels has been studied. These compounds have shown differential effects in brain regions innervated by the dorsal and median raphe, suggesting their potential role in the treatment of depression and other disorders related to serotonin regulation (Roberts et al., 1998).

Neuroprotective Effects

Studies have investigated the protective effects of compounds like mangiferin against oxidative stress-induced toxicity in neuroblastoma cells. Such research provides insights into potential therapeutic applications for neurodegenerative diseases like Parkinson's disease, where oxidative stress is a crucial factor (Amazzal et al., 2007).

HIV-1 Entry Inhibitors

Research into compounds that prevent gp120 binding to CD4 has identified novel classes of HIV-1 entry inhibitors. These compounds have shown potent inhibitory activity against HIV-1 infection, offering a new approach to HIV-1 treatment (Zhao et al., 2005).

Photocycloaddition Reactions

The preparation and [2+2]-photocycloaddition of certain dihydropyrrol-2-ones and pyridin-2-ones have been explored. These studies contribute to the understanding of photocycloaddition reactions in organic chemistry, with potential applications in the synthesis of complex organic compounds (Albrecht et al., 2008).

Glycine Transporter 1 Inhibitors

Investigations into compounds like 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide as GlyT1 inhibitors have been conducted, showing their potential in treating conditions related to glycine transporter dysfunctions (Yamamoto et al., 2016).

Cannabinoid Receptor Interaction

Studies on compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide have provided insights into the molecular interaction with the CB1 cannabinoid receptor. Such research contributes to the development of cannabinoid receptor antagonists for therapeutic purposes (Shim et al., 2002).

alpha1A-adrenoceptor Antagonists

L-771,688 has been identified as a highly selective alpha1A-adrenoceptor antagonist, showing potential in treating conditions related to adrenoceptor dysregulation (Chang et al., 2000).

Parkinsonism Studies

The development of parkinsonism in individuals using illicit drugs containing compounds like MPTP has been documented. This research has significant implications in understanding the chemical basis of Parkinson's disease and related disorders (Langston et al., 1983).

Synthesis of Diamines

Novel methods for synthesizing important diamines like 3-(pyrrolidin-1-yl)piperidine have been developed, contributing to advancements in medicinal chemistry (Smaliy et al., 2011).

Analgesic Compounds

Research into fentanyl analogs like N-[1-(2-phenylethyl)-4-piperidyl]-N-(1-phenyl-4-pyrazolyl)propanamide has provided insights into the structure and properties of long-acting analgesic compounds (Jimeno et al., 2003).

HIV-1 Neutralization Epitopes

Studies on compounds enhancing the binding of anti-gp120 monoclonal antibodies to HIV-1 Env protein have contributed to the understanding of HIV-1 neutralization mechanisms (Yoshimura et al., 2010).

Synthesis of Oxalamides

New methods for synthesizing oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides have been developed, providing a useful formula for both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Antiaggregating Activities

N-acyl-N-phenyl-1-pyrrolidine-, 1-piperidine-, 4-morpholine-, 1,2,3,4-tetrahydro-1-quinoline-, 1,2,3,4-tetrahydro-2-isoquinoline-, 10-phenothiazine-, and 2,2'-dipyridylamine-carbothioamides have been synthesized and studied for their platelet antiaggregating activity and other activities (Ranise et al., 1991).

Cannabinoid Receptor Antagonists

A series of pyrazole derivatives have been synthesized and studied as cannabinoid receptor antagonists, providing potential therapeutic compounds for antagonizing harmful effects of cannabinoids (Lan et al., 1999).

Sigma(1) Receptor Binding and Activity

Research into the sigma(1) receptor binding and activity of various methylpiperidines has provided valuable insights into potential therapeutic applications in tumor research and therapy (Berardi et al., 2005).

Amidoseleniation of N-Alkenyl Imidates

Studies on the intramolecular amidoseleniation of N-alkenyl imidates have contributed to the synthesis of heterocyclic compounds like pyrrolidine and piperidine derivatives (Terao et al., 1986).

Corrosion Inhibitors for Mild Steel

3-Amino alkylated indoles have been investigated as corrosion inhibitors for mild steel, providing insights into the influence of ring size and structure on inhibition efficiency (Verma et al., 2016).

Synthesis of 1,2-Dihydrothiazolo[5,4-b]pyridine Derivatives

Research into the synthesis of 1-N-oxalamides of 2-acyl-5-chloro-1,2-dihydrothiazolo[5,4-b]pyridine has advanced the understanding of the synthesis and structure of heterocyclic compounds (Solov’eva et al., 1993).

Metabolism of Growth Hormone Secretagogue

The metabolism of LY654322, a growth hormone secretagogue, to an unusual diimidazopyridine metabolite has been studied, contributing to the understanding of drug metabolism and disposition (Borel et al., 2011).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O4/c27-20-5-2-9-26(20)18-4-1-3-17(13-18)24-22(29)21(28)23-14-16-6-10-25(11-7-16)19-8-12-30-15-19/h1,3-4,13,16,19H,2,5-12,14-15H2,(H,23,28)(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORSLVGYINIPCTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3CCN(CC3)C4CCOC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-ethoxybenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B2940960.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2940961.png)

![2-(3-(4-Methoxyphenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2940968.png)

![4-[3-Hydroxy-1-(3-thienyl)propyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2940978.png)

![4-{4-[4-(Ethanesulfonyl)piperazin-1-yl]-3-nitrophenyl}-1,2-dihydrophthalazin-1-one](/img/structure/B2940981.png)

![4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2940982.png)

![(5-Chloro-2-methoxyphenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2940983.png)